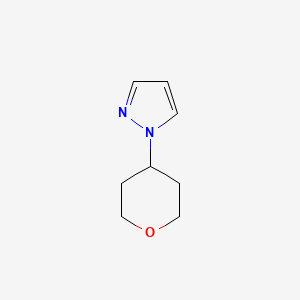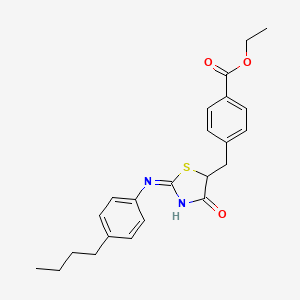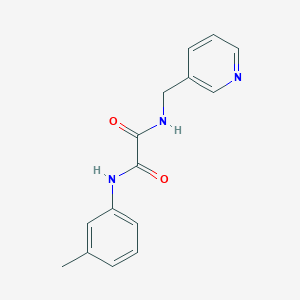
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various preclinical studies.
Mecanismo De Acción
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide exerts its inhibitory effects by binding to the active site of LSD1 and HDAC enzymes. This binding prevents the enzymes from carrying out their normal functions, which leads to the accumulation of acetylated histones and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The inhibition of LSD1 and HDAC enzymes by N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide has been shown to have several biochemical and physiological effects. It leads to the upregulation of tumor suppressor genes, the downregulation of oncogenes, and the induction of apoptosis in cancer cells. It also reduces inflammation and oxidative stress in Alzheimer's disease and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide in lab experiments is its potency and selectivity. It has been found to be highly effective in inhibiting LSD1 and HDAC enzymes, with minimal off-target effects. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide. One direction is to explore its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate its effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more soluble derivatives of N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide could improve its efficacy and make it more suitable for use in various experimental settings.
Métodos De Síntesis
The synthesis method of N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide involves a multi-step process. The first step is the synthesis of 3-methylbenzaldehyde, which is then reacted with pyridine-3-carboxaldehyde to form 3-(3-pyridyl)prop-2-enal. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(3-pyridyl)-N-hydroxyprop-2-enamide. Finally, this compound is reacted with 3-methylbenzoyl chloride to form N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide.
Aplicaciones Científicas De Investigación
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide has been found to be a potent inhibitor of various enzymes that play a crucial role in cancer progression, such as lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC). It has also shown potential in the treatment of other diseases, such as Alzheimer's disease and inflammatory bowel disease.
Propiedades
IUPAC Name |
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-2-6-13(8-11)18-15(20)14(19)17-10-12-5-3-7-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRDFQJVQJJUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

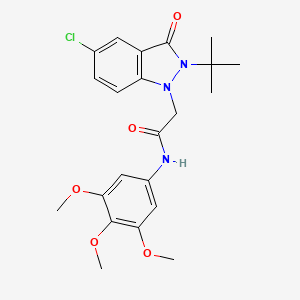

![2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide](/img/structure/B2931793.png)
![N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2931794.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2931795.png)

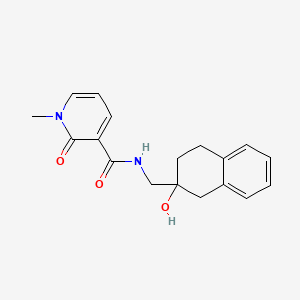
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether](/img/structure/B2931800.png)
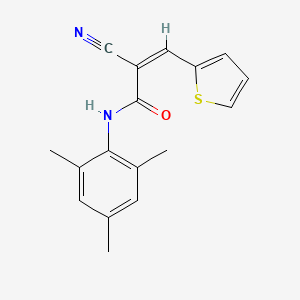
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2931804.png)
![1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2931805.png)
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931807.png)
